2-FE-beta-Cit
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FE-beta-Cit typically involves the alkylation of nor-beta-CIT with 2-fluoroethyl bromide. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-FE-beta-Cit undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2-FE-beta-Cit has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving dopamine transporters and their role in neurological processes.
Medicine: Utilized in the development of diagnostic imaging agents for conditions like Parkinson’s disease.
Industry: Applied in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 2-FE-beta-Cit involves its high affinity for dopamine transporters. By binding to these transporters, it inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This action is crucial for its use in diagnostic imaging and research on neurological disorders .
Comparison with Similar Compounds
Similar Compounds
beta-CIT: Another phenyltropane derivative with high affinity for dopamine transporters.
FP-CIT: A fluoropropyl derivative used in similar applications.
Uniqueness
2-FE-beta-Cit is unique due to its specific binding affinity and stability, making it a preferred choice for certain research applications. Its fluorine atom enhances its metabolic stability compared to other similar compounds .
Properties
Molecular Formula |
C17H21FINO2 |
---|---|
Molecular Weight |
417.26 g/mol |
IUPAC Name |
2-fluoroethyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21FINO2/c1-20-13-6-7-15(20)16(17(21)22-9-8-18)14(10-13)11-2-4-12(19)5-3-11/h2-5,13-16H,6-10H2,1H3/t13-,14+,15+,16-/m0/s1 |
InChI Key |
FWXXADKIJMPYFM-JJXSEGSLSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)OCCF |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OCCF |
Origin of Product |
United States |
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